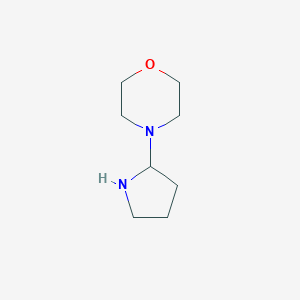

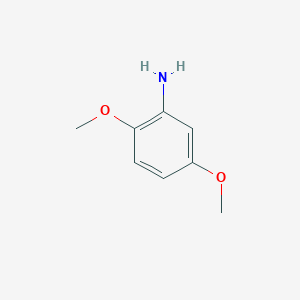

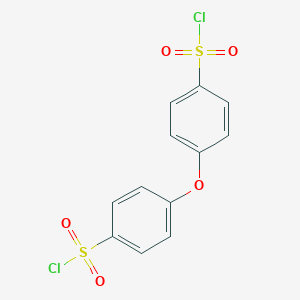

![molecular formula C16H22O6 B086374 (3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 14897-51-9](/img/structure/B86374.png)

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyran-based compounds involves the reaction of in situ generated ArTe-Na+ with organic halides or other precursor materials. These methods are employed for generating derivatives with varied substitutions, demonstrating the versatility and complexity of pyran synthesis techniques. For instance, the synthesis of 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran and related compounds showcases the use of tellurium-mediated reactions, providing insights into the synthesis strategies for similar pyran compounds (Singh et al., 2001).

Molecular Structure Analysis

The molecular structure of pyran-based compounds can be intricate, with specific spatial configurations affecting their chemical behavior. For example, the study of 6-Hydroxy-2,2-dimethyl-3,4-dihydro-2H-benzo[b]pyran by Jha et al. provides insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the structure of our compound of interest (Jha et al., 2000).

Chemical Reactions and Properties

Pyran derivatives exhibit a variety of chemical reactions due to the functional groups attached to the pyran core. These reactions can include nucleophilic additions, cyclizations, and electrophilic substitutions, reflecting the compound's reactivity and interaction with different chemical agents. For instance, the work by Georgiadis provides examples of the hydrogenolysis and subsequent reactions forming different pyran-based structures, relevant to understanding the chemical behavior of similar compounds (Georgiadis, 1986).

Physical Properties Analysis

The physical properties of pyran derivatives, such as solubility, melting point, and optical activity, are influenced by their molecular structure. These properties are crucial for their application in synthesis and their behavior in different environments. Studies like those by Sadeghi on novel pyran-annulated heterocycles highlight the importance of these physical characteristics in the synthesis and application of pyran compounds (Sadeghi, 2019).

科学的研究の応用

Asymmetric Syntheses and Chemical Reactions

The compound has been utilized in asymmetric syntheses, like the synthesis of polyhydroxylated quinolizidines. These syntheses involve cross-aldol reactions, providing insights into diastereoselective condensation and transformations into various complex structures (Schaller & Vogel, 2000). Additionally, it plays a role in non-iterative asymmetric synthesis of C15 polyketide spiroketals, contributing to the field of organic chemistry and medicinal chemistry (Meilert et al., 2004).

Catalytic Applications

The compound has been identified as a ketone catalyst used in stereoselective CH activation of vicinal diols. This application is significant in the development of novel synthetic routes and methodologies in organic chemistry (Ramirez & Shi, 2012).

Reactions with Isoxazolines and Pyrans

It has been involved in reactions with isoxazolines and pyrans, leading to the formation of various derivatives. These reactions are crucial for understanding the mechanisms of N–O and C–C bond cleavage and hydrolysis in organic synthesis (Nitta et al., 1985).

Role in Synthesis of Fused Pyran Derivatives

The compound has been employed in the synthesis of novel fused pyran derivatives. This showcases its importance in the synthesis of complex organic structures, contributing to advancements in organic synthesis and drug discovery (Qian et al., 2017).

特性

IUPAC Name |

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-16(2)21-13-11(8-17)20-15(12(18)14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYATHUHNJVXFV-UXXRCYHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OCC3=CC=CC=C3)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OCC3=CC=CC=C3)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

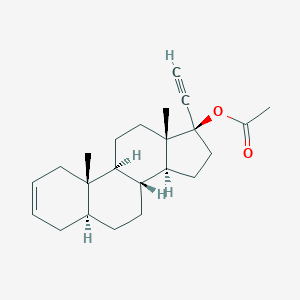

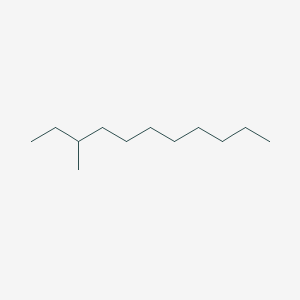

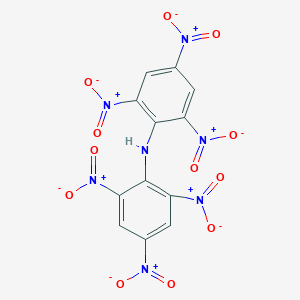

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)

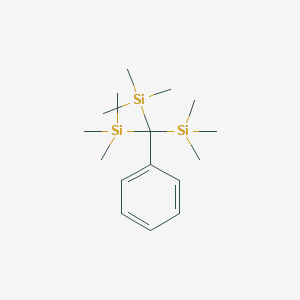

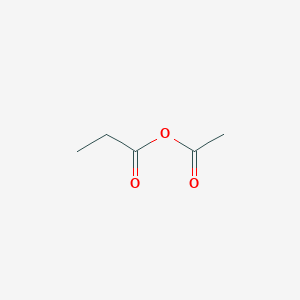

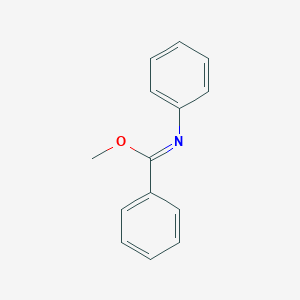

![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)

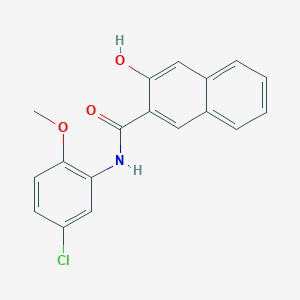

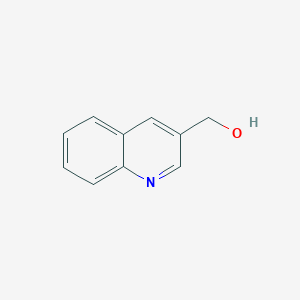

![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)